

Health and Safety Information for 2,4-Diethylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2,4-Diethylpyridine**

Cat. No.: **B15248857**

[Get Quote](#)

Disclaimer: Specific health and safety data for **2,4-Diethylpyridine** is not readily available in the public domain. This guide provides comprehensive information on the closely related compound, 2,4-Dimethylpyridine (also known as 2,4-Lutidine), as a surrogate. While the toxicological properties may share some similarities due to structural resemblance, this information should be interpreted with caution and is not a direct substitute for data on **2,4-Diethylpyridine**.

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of 2,4-Dimethylpyridine.

Property	Value
CAS Number	108-47-4
Molecular Formula	C7H9N
Molecular Weight	107.15 g/mol
Appearance	Dark red hygroscopic liquid; Yellowish liquid with a smoky, phenolic odor
Boiling Point	159 °C
Melting Point	-60 °C
Flash Point	47 °C (116.6 °F) - closed cup
Density	0.927 g/mL at 25 °C
Solubility	Slightly soluble in water; Soluble in ethanol
Vapor Pressure	3.17 mm Hg

Toxicological Data

The following table summarizes the available acute toxicity data for 2,4-Dimethylpyridine.

Endpoint	Species	Route	Value	Reference
LD50 (Oral)	Rat	Oral	200 mg/kg	National Technical Information Service[1]

Hazard Identification and Classification

2,4-Dimethylpyridine is classified as a hazardous substance. The following table outlines its hazard classifications.

Hazard Class	Category
Flammable liquids	3
Acute toxicity, Oral	3
Acute toxicity, Dermal	3
Acute toxicity, Inhalation	3
Skin irritation	2
Eye irritation	2A
Specific target organ toxicity, single exposure	3

Hazard Statements:

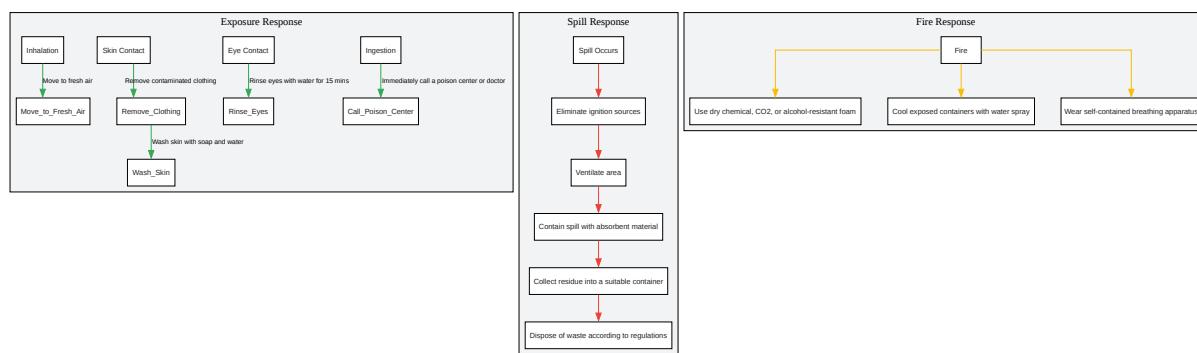
- H226: Flammable liquid and vapor.[\[1\]](#)
- H301: Toxic if swallowed.[\[1\]](#)
- H311: Toxic in contact with skin.
- H331: Toxic if inhaled.
- H315: Causes skin irritation.[\[1\]](#)
- H319: Causes serious eye irritation.[\[1\]](#)
- H335: May cause respiratory irritation.

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with 2,4-Dimethylpyridine.

Handling:

- Avoid breathing vapor or mist.[\[1\]](#)


- Wear protective gloves, protective clothing, and eye/face protection.[[1](#)]
- Wash hands thoroughly after handling.[[1](#)]
- Use in a well-ventilated area.
- Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
- Take precautionary measures against static discharge.[[1](#)]
- Ground and bond containers when transferring material.[[1](#)]

Storage:

- Store in a well-ventilated place. Keep cool.[[1](#)]
- Keep container tightly closed.
- Store locked up.[[1](#)]
- Store away from incompatible materials.

Emergency Procedures

The following diagram outlines the general emergency procedures in case of exposure or spill.

[Click to download full resolution via product page](#)

Caption: General emergency procedures for 2,4-Dimethylpyridine.

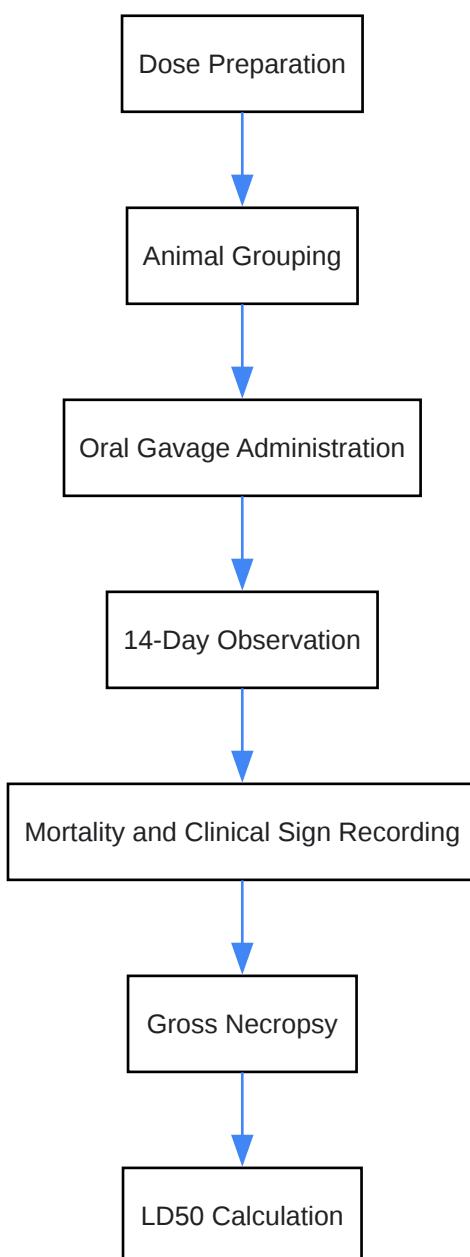
Experimental Protocols

Detailed experimental protocols for **2,4-Diethylpyridine** are not available. The following are generalized protocols for assessing the toxicity of pyridine derivatives.

Acute Oral Toxicity Study (LD50) - Rodent Model

This protocol is a generalized representation based on standard toxicology guidelines.

Objective: To determine the median lethal dose (LD50) of a test substance after a single oral administration.


Materials:

- Test substance (e.g., 2,4-Dimethylpyridine)
- Vehicle for administration (e.g., corn oil, water)
- Young adult laboratory rats (e.g., Sprague-Dawley or Wistar), typically of one sex, fasted overnight.
- Oral gavage needles
- Syringes
- Animal cages
- Calibrated balance

Procedure:

- **Dose Preparation:** Prepare a series of graded doses of the test substance in the chosen vehicle.
- **Animal Grouping:** Randomly assign animals to dose groups, including a control group receiving only the vehicle. A typical study might have 5-10 animals per group.
- **Administration:** Administer a single dose of the test substance or vehicle to each animal via oral gavage. The volume administered is typically based on the animal's body weight.
- **Observation:** Observe the animals for signs of toxicity immediately after dosing and periodically for at least 14 days. Observations should include changes in skin, fur, eyes, and behavior, as well as the presence of tremors, convulsions, or coma.

- Data Collection: Record all mortalities and the time of death. Weigh the animals before dosing and at regular intervals during the observation period.
- Necropsy: At the end of the observation period, euthanize all surviving animals and perform a gross necropsy on all animals (including those that died during the study).
- Data Analysis: Analyze the mortality data using appropriate statistical methods (e.g., probit analysis) to determine the LD50 value.

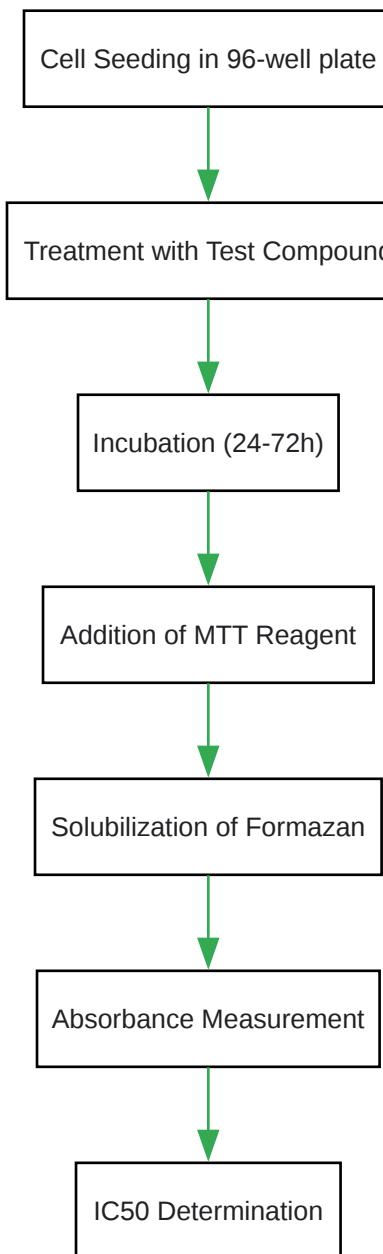
[Click to download full resolution via product page](#)

Caption: Workflow for an acute oral toxicity study.

In Vitro Cytotoxicity Assay

This protocol provides a general method for assessing the cytotoxicity of a compound on a cell line.

Objective: To determine the concentration of a test substance that causes a 50% reduction in cell viability (IC₅₀).


Materials:

- Test substance
- Human cancer cell line (e.g., HepG2 for liver toxicity, A549 for lung toxicity)
- Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)
- 96-well cell culture plates
- MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
- DMSO (Dimethyl sulfoxide)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
- **Compound Treatment:** Prepare serial dilutions of the test substance in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the test substance. Include a vehicle control (medium with DMSO) and a negative control (medium only).
- **Incubation:** Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

- MTT Assay: After incubation, add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability for each concentration compared to the control. Plot a dose-response curve and determine the IC50 value.

[Click to download full resolution via product page](#)

Caption: Workflow for an in vitro cytotoxicity assay.

Signaling Pathways

Specific signaling pathways for **2,4-Diethylpyridine** or 2,4-Dimethylpyridine toxicity are not well-documented in the provided search results. Pyridine and its derivatives are known to cause a range of toxic effects, including neurotoxicity and hepatotoxicity, which can involve complex signaling cascades. However, without specific experimental data, a diagram of a

known signaling pathway directly affected by this compound cannot be accurately generated. Research on related compounds suggests that toxicity may involve oxidative stress pathways and mitochondrial dysfunction, but this is a generalized mechanism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jubilantingrevia.com [jubilantingrevia.com]
- To cite this document: BenchChem. [Health and Safety Information for 2,4-Diethylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15248857#health-and-safety-information-for-2-4-diethylpyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com